molecular formula C15H14N2O2 B8044331 1-Benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile

1-Benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile

Cat. No.: B8044331
M. Wt: 254.28 g/mol
InChI Key: KOEMIZOQFXZVCO-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 132987873 is a chemical entity with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves a series of chemical reactions that require precise conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst and magnesium metal, utilizing a mechanical grinding method .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for commercial use. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities but may differ in their specific chemical properties and applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it particularly suitable for certain applications. For example, its specific reactivity and stability under various conditions may make it more advantageous for use in certain industrial processes or research studies.

Properties

IUPAC Name

1-benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-8-15(10-16)11-17(9-13(15)18)14(19)12-6-4-3-5-7-12/h2-7H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMIZOQFXZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CN(CC1=O)C(=O)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1(CN(CC1=O)C(=O)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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